(E)-N'-(5-nitro-2-oxoindolin-3-ylidene)hexanehydrazide
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Overview
Description
(E)-N'-(5-nitro-2-oxoindolin-3-ylidene)hexanehydrazide, also known as NOIH, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties.
Scientific Research Applications
Antioxidant Properties and Quantum Chemical Studies
The synthesis and characterization of carbohydrazones derived from 5-substituted isatins, including compounds similar to (E)-N'-(5-nitro-2-oxoindolin-3-ylidene)hexanehydrazide, have been explored for their antioxidant properties. Theoretical quantum chemical calculations were performed to understand the relationship between the electronic properties and antioxidant characteristics. The in vitro antioxidant activity was assessed using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) free-radical scavenging method, revealing a hierarchy in antioxidant activity among synthesized compounds (Çavuş et al., 2020).
Chemosensor Development for Metal Ion Detection
This compound was synthesized and investigated as a potential chemosensor for metal ions, particularly Fe3+. The study demonstrated that the compound, when grafted onto mesoporous silica SBA-15, exhibits strong fluorescence response upon binding with Fe3+ ions, highlighting its applicability in detecting metal ions in aqueous solutions (Fahmi et al., 2019).
Antimicrobial and Antibacterial Agents
A series of compounds bearing the (E)-N'-(5-nitro-2-oxoindolin-3-ylidene) moiety has been synthesized and evaluated for antimicrobial activities. These studies have shown promising results against various strains of bacteria, indicating potential applications of these compounds as antimicrobial and antibacterial agents. The efficacy of these compounds against Gram-positive and Gram-negative bacteria, as well as their potential in combating resistant strains, was particularly noted, suggesting a significant avenue for future pharmaceutical development (Hosseinzadeh et al., 2013).
Cancer Research and Therapeutic Applications
The applications in cancer research and potential therapeutic uses of compounds related to this compound have been a subject of interest. Studies involving nickel(II) complexes of isatin thiosemicarbazone derivatives, which include similar structural motifs, have demonstrated in vitro anticancer activity, DNA binding, and cleavage activities. These findings suggest a promising direction for the development of novel anticancer agents, highlighting the ability of these complexes to interact with DNA and exhibit anticancer potency against specific cancer cell lines, such as human colorectal carcinoma (Ali et al., 2014).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, are often used as precursors for bioactive molecules .
Mode of Action
Indole derivatives are known to be important and effective precursors for producing bioactive structures .
Biochemical Pathways
Indole derivatives are known to be involved in multi-component reactions (mcrs), which provide access to complex molecules .
Properties
IUPAC Name |
N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]hexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-2-3-4-5-12(19)16-17-13-10-8-9(18(21)22)6-7-11(10)15-14(13)20/h6-8,15,20H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHRRKNXOIGTOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)N=NC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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